3-Bromo-6-fluoro-2-methylbenzoic acid CAS 1427373-55-4
3-Bromo-6-fluoro-2-methylbenzoic acid CAS 1427373-55-4
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic acid
Topic: 3-Bromo-6-fluoro-2-methylbenzoic acid CAS Number: 1427373-55-4
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It details the known physicochemical properties, potential applications, and plausible synthetic methodologies related to 3-Bromo-6-fluoro-2-methylbenzoic acid.
Compound Overview
3-Bromo-6-fluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring bromine and fluorine atoms alongside methyl and carboxylic acid groups, makes it a valuable and versatile building block in synthetic organic chemistry. Halogenated benzoic acid derivatives are frequently employed as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The presence of a fluorine atom, in particular, can enhance crucial molecular properties such as metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry.[3]
Chemical and Physical Properties
The known properties of 3-Bromo-6-fluoro-2-methylbenzoic acid are summarized in the table below. Data is compiled from various chemical databases and suppliers.
| Property | Value | Citation(s) |
| CAS Number | 1427373-55-4 | [1][4] |
| Molecular Formula | C₈H₆BrFO₂ | [1][4][5] |
| Molecular Weight | 233.03 g/mol | [1][4][5] |
| IUPAC Name | 3-bromo-6-fluoro-2-methylbenzoic acid | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)F)Br | [1] |
| InChIKey | DHAJISDATRWQGB-UHFFFAOYSA-N | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | [4] |
| Flash Point | 139.6 ± 27.9 °C | [4] |
Role in Synthetic Chemistry and Drug Discovery
While specific biological activities for 3-Bromo-6-fluoro-2-methylbenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the related compound 3-Bromo-2-methylbenzoic acid is used in the preparation of α-2 adrenoceptor agonists, Smoothened (SMO) receptor antagonists, and HIV-1 entry inhibitors.[6]
The combination of reactive handles—the carboxylic acid for amide bond formation and the aromatic ring for cross-coupling reactions—positions this molecule as a key intermediate for building molecular complexity in drug discovery programs.[2][3]
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 3-Bromo-6-fluoro-2-methylbenzoic acid is not detailed in the surveyed literature. However, a plausible synthetic route can be designed based on established organometallic methodologies and protocols for structurally analogous compounds.[7] The following protocol describes a potential synthesis via lithium-halogen exchange followed by carboxylation.
Plausible Synthetic Protocol via Lithiation-Carboxylation
This protocol is adapted from the synthesis of 3-bromo-2-methylbenzoic acid.[7] It requires strict anhydrous conditions and an inert atmosphere (Argon or Nitrogen).
Starting Material: 1,3-Dibromo-2-fluoro-6-methylbenzene (structure assumed for this hypothetical route).
Reagents & Equipment:
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1,3-Dibromo-2-fluoro-6-methylbenzene
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Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane
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Dry ice (solid CO₂)
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5% aqueous Sodium Hydroxide (NaOH)
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Schlenk line or glovebox, and appropriately sized, oven-dried Schlenk flasks
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, dissolve the starting material (e.g., 1,3-dibromo-2-fluoro-6-methylbenzene) in anhydrous THF in a Schlenk flask.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of t-BuLi solution dropwise via syringe, ensuring the internal temperature remains below -70 °C. The bromine at the more sterically accessible 3-position is expected to undergo exchange preferentially.
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Stirring: Stir the reaction mixture at -78 °C for 2 hours.
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Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The mixture will warm as the CO₂ sublimes. Allow the reaction to slowly warm to room temperature overnight.
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Workup: Quench the reaction with water. Remove the THF under reduced pressure. Add 5% aqueous NaOH solution to the residue to dissolve the carboxylate salt.
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Extraction: Wash the aqueous phase with a non-polar solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.
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Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate of the crude product should form.
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Isolation: Extract the acidified aqueous phase twice with ethyl acetate. Combine the organic layers and dry over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to afford the final product, 3-Bromo-6-fluoro-2-methylbenzoic acid.[7]
Safety and Handling
As with all halogenated organic compounds, 3-Bromo-6-fluoro-2-methylbenzoic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
3-Bromo-6-fluoro-2-methylbenzoic acid (CAS 1427373-55-4) is a specialized chemical intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its polysubstituted structure offers multiple reaction sites for the synthesis of more complex and potentially high-value molecules. While detailed biological and reactivity data are limited in public sources, its utility can be inferred from the extensive use of similar building blocks in modern chemical research and development.
References
- 1. 3-Bromo-6-fluoro-2-methylbenzoic acid | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-6-fluoro-2-methylbenzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
